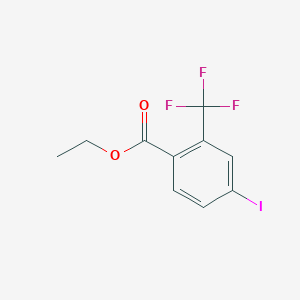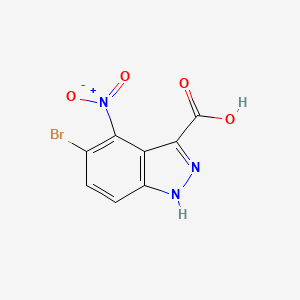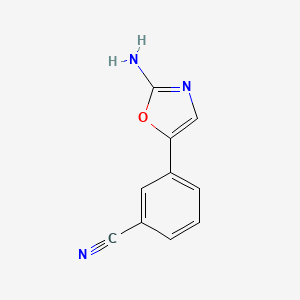![molecular formula C8H8N4O2 B13014468 methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. This reaction is catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature. The reaction proceeds through a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective, non-toxic, and stable, can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make this method suitable for large-scale production .
化学反応の分析
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive agent with antibacterial, antiviral, and antifungal properties.
Medicine: It is being explored for its potential use in drug development, particularly as inhibitors for specific enzymes and receptors.
作用機序
The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolopyrazine derivatives such as:
- Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
特性
分子式 |
C8H8N4O2 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
methyl 3-methyl-2H-pyrazolo[3,4-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-7(12-11-4)9-3-5(10-6)8(13)14-2/h3H,1-2H3,(H,9,11,12) |
InChIキー |
QYQHKJBWMQNMMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)N=CC(=N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)
![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)


![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)






